molecular formula C23H25N5O4S3 B609877 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

货号: B609877
分子量: 531.7 g/mol
InChI 键: QOEXRJYTAZZRPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

PDD00017272 的合成涉及多个步骤,从制备核心喹唑啉二酮磺酰胺结构开始。关键步骤包括:

工业生产方法

PDD00017272 的工业生产可能会遵循类似的合成路线,但在更大的规模上进行。这将涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 诸如高效液相色谱 (HPLC) 和质谱 (MS) 等技术用于确保最终产品的纯度和身份 .

化学反应分析

1.1. Sulfonamide Formation

The quinazoline-6-sulfonamide core is synthesized via chlorosulfonation followed by nucleophilic substitution:

  • Chlorosulfonation : 3-[(2-Methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione reacts with chlorosulfonic acid at 60°C for 3 hours, yielding 3-[(2-methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione-6-sulfonyl chloride .

  • Nucleophilic Substitution : The sulfonyl chloride intermediate reacts with 1-methylcyclopropanamine hydrochloride in the presence of DIPEA (N,N-diisopropylethylamine) in DCM/THF to form N-(1-methylcyclopropyl)-3-[(2-methylthiazol-5-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide .

Reaction Conditions

StepReagents/ConditionsYield
1ClSO₃H, 60°C, 3h90%
21-Methylcyclopropanamine, DIPEA, RT, 3h25% (over 2 steps)

1.2. Alkylation of Quinazoline

The quinazoline nitrogen undergoes alkylation with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole under microwave conditions:

  • Microwave-Assisted Alkylation : A mixture of N-(1-methylcyclopropyl)-3-[(2-methylthiazol-5-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide , K₂CO₃, and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in DMF is heated at 80°C for 30 minutes .

Analytical Data

ProductLCMS (High pH)HRMS (Calculated/Found)
Target Compound515.7 [M+H]⁺515.1530 / 515.1516

2.1. NMR Spectroscopy

Key ¹H NMR (300 MHz, DMSO-d₆) signals confirm regioselective alkylation and sulfonamide formation :

  • δ 8.35 (d, J=2.3 Hz) : Aromatic proton (C-5 quinazoline).

  • δ 5.38 (s) : –CH₂– linker between quinazoline and pyrazole.

  • δ 2.58 (s) : Methyl groups on thiazole rings.

  • δ 1.06 (s) : 1-Methylcyclopropyl moiety.

2.2. High-Resolution Mass Spectrometry (HRMS)

  • Observed : 515.1516 [M+H]⁺

  • Calculated : 515.1530 for C₂₃H₂₇N₆O₄S₂ .

3.1. Stability Under Basic Conditions

The compound is stable in high-pH HPLC mobile phases (e.g., 10 mM ammonium formate + 0.1% ammonia) , indicating resistance to hydrolysis of the sulfonamide or thiazole groups under basic conditions.

3.2. Functional Group Reactivity

  • Thiazole Methyl Groups : Potential sites for oxidation or further alkylation.

  • Sulfonamide : Resistant to nucleophilic attack due to electron-withdrawing quinazoline-dione system.

Comparative Reaction Pathways

A related derivative (1-[(2,4-dimethylthiazol-5-yl)methyl]-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide ) was synthesized via copper-catalyzed coupling with 5-bromo-1,2,4-thiadiazole , suggesting potential for analogous modifications in the target compound.

Key Reaction Parameters

ParameterValue
CatalystCuI/trans-N,N'-Dimethylcyclohexane-1,2-diamine
Solvent1,4-Dioxane
TemperatureReflux
Yield23%

科学研究应用

Chemical Safety

As with many synthetic compounds, safety data indicates potential toxicity if ingested or if it comes into contact with skin or eyes. Proper handling and safety protocols should be observed when working with this compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The sulfonamide moiety has been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines.
  • Case Study : A study involving a series of quinazoline derivatives demonstrated that modifications to the thiazole substituents enhanced cytotoxicity against human cancer cells, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

Compounds containing thiazole rings are known for their antimicrobial activities.

  • Research Findings : In vitro evaluations have shown that thiazole derivatives possess activity against a range of bacteria and fungi. The presence of the sulfonamide group may enhance this activity by interfering with bacterial folate synthesis.

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor.

  • Target Enzymes : Preliminary studies indicate that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could be beneficial in cancer therapy by preventing tumor cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits cyclin-dependent kinases

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure TypeActivityReference
Compound ASulfonamideAnticancer
Compound BThiazole derivativeAntimicrobial
Compound CQuinazolineEnzyme inhibitor

作用机制

PDD00017272 通过抑制聚(ADP-核糖)糖基水解酶 (PARG) 的活性发挥作用。PARG 负责水解聚(ADP-核糖)链,这些链参与 DNA 损伤反应。通过抑制 PARG,PDD00017272 阻止了聚(ADP-核糖)链的分解,导致这些链在 DNA 修复蛋白上的积累。 这种积累会破坏 DNA 损伤修复过程,可能导致癌细胞死亡 .

相似化合物的比较

PDD00017272 与其他 PARG 抑制剂(如 PDD00017273 和 PDD00017238)进行比较。这些化合物具有相似的作用机制,但它们的效力和选择性不同:

PDD00017272 凭借其高效力和选择性而脱颖而出,使其成为科学研究和药物开发中的宝贵工具 .

生物活性

The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide is a novel derivative within the quinazoline class known for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core modified with thiazole groups and sulfonamide functionalities. The synthesis typically involves multiple steps including the formation of the quinazoline backbone followed by substitution reactions to introduce thiazole and sulfonamide moieties. The structural elucidation is often confirmed through techniques such as NMR and mass spectrometry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including our compound of interest. The biological activity was evaluated against various Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion method.

Key Findings:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these strains were reported at approximately 75 to 80 mg/mL, suggesting that while the compound possesses activity, it may require further optimization for enhanced efficacy .

Comparative Analysis

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli10 - 1275 - 80
Candida albicans1177

Anticancer Activity

In addition to its antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies.

Case Studies:

  • Cell Line Studies : In studies involving multicellular spheroids, the compound demonstrated significant cytotoxicity against cancer cell lines, leading to apoptosis and reduced viability .
  • Mechanistic Insights : Molecular docking studies indicated that the compound interacts effectively with key targets involved in cancer cell survival pathways, suggesting a mechanism of action that warrants further exploration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational tools like SwissADME indicate favorable absorption characteristics but highlight potential concerns regarding toxicity profiles.

Key Parameters:

  • Absorption : Predicted to have good oral bioavailability.
  • Toxicity : Initial assessments suggest moderate toxicity which needs detailed investigation through in vivo models.

属性

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEXRJYTAZZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Customer
Q & A

Q1: How does PDD00017272 compare to other PARG inhibitors in terms of potency?

A: The research abstract states that the potency of PDD00017272, as a PARG inhibitor, was ranked in comparison to two other known inhibitors, PDD00017273 and PDD00017238. The ranking, based on published results, is as follows: PDD00017272 < PDD00017273 < PDD00017238. This suggests that PDD00017272 exhibits lower potency in inhibiting PARG compared to PDD00017273 and PDD00017238 []. Further research and specific data are needed to fully understand the reasons behind this difference in potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。